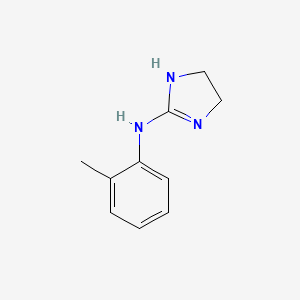

Imidazolidine, 2-(2-methylphenylimino)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

イミダゾリジン-2-イリデン-o-トリルアミンは、N-ヘテロ環状カルベン類に属する化合物です。これらの化合物は、ヘテロ環構造内に二価の炭素原子を特徴としています。イミダゾリジン-2-イリデン-o-トリルアミンは、その安定性と反応性で知られており、さまざまな化学用途において貴重な化合物です。

準備方法

合成経路と反応条件: イミダゾリジン-2-イリデン-o-トリルアミンの合成は、通常、特定の条件下でイミダゾリジン-2-オンとo-トリルアミンを反応させることによって行われます。 一般的な方法の1つは、テトラメチルフェニルグアニジンなどの塩基と、ジフェニルホスホリルアジドなどの脱水活性化剤を、アセトニトリルやジクロロメタンなどの溶媒中で、-40°Cから室温の範囲の温度で用いることを含みます .

工業生産方法: イミダゾリジン-2-イリデン-o-トリルアミンの工業生産には、品質と収率を安定させるために、連続フローリアクターを使用した大規模合成が含まれる場合があります。 溶媒を使用しない条件や再利用可能な触媒などのグリーンケミストリーの原理を用いることも、プロセスをより持続可能なものにするために検討されています .

化学反応の分析

Ring-Opening Reactions

The saturated five-membered ring of imidazolidine derivatives is susceptible to acid- or base-catalyzed hydrolysis. For example:

-

Acidic Hydrolysis : Heating with concentrated HCl may cleave the ring to form substituted ethylenediamine derivatives. In analogous imidazolines, ring opening with HCl yields ethylenediamine .

-

Basic Hydrolysis : Refluxing with aqueous KOH (30%) can similarly break the ring structure .

Proposed Reaction Pathway :

Imidazolidine+HCl→Substituted Ethylenediamine Hydrochloride+Byproducts

Conditions : Sealed tube heating (100–120°C, 12–24 h) .

Alkylation and Quaternary Salt Formation

The secondary amine groups in imidazolidine can undergo alkylation with alkyl halides. For example:

-

Reaction with Methyl Iodide : 1-Alkyl-2-methylimidazoline analogs form quaternary salts in 46–96% yields when treated with alkyl halides under solvent-free conditions .

Key Mechanistic Insight :

Quaternization proceeds via nucleophilic substitution at the amine nitrogen. Steric hindrance from the 2-methylphenyl group may influence reaction rates.

| Reagent | Product | Yield |

|---|---|---|

| CH₃I | 1,3-Dialkylimidazolinium salt | ~80% |

Dehydrogenation to Imidazoles

Imidazolidines can dehydrogenate to form imidazoles using transition-metal catalysts. For example:

-

Catalytic Dehydrogenation : Pd/C or Ni catalysts under hydrogen atmosphere convert imidazolidines to imidazoles via loss of H₂ .

Proposed Reaction :

ImidazolidinePd/C, ΔImidazole Derivative+H2

Conditions : 150–200°C, 5–10 bar H₂ pressure .

Acetylation Reactions

The imino (-NH) group reacts with acylating agents. For example:

-

Acetic Anhydride : Acetylation of 2-benzylimidazoline shifts the double bond, forming 1,3-diacetyl derivatives .

Expected Product :

Imidazolidine+(CH₃CO)2O→1,3−Diacetyl-imidazolidine

Conditions : Excess acetic anhydride, reflux (2–4 h) .

Coordination Chemistry

The nitrogen atoms in imidazolidine derivatives can act as ligands. For example:

Proposed Coordination Modes :

-

Bidentate ligand via N1 and N3 atoms.

-

Monodentate via imino nitrogen.

Reactivity with Electrophiles

The imino group may participate in condensation or addition reactions:

科学的研究の応用

Cardiovascular Effects

Research indicates that derivatives of imidazolidine compounds exhibit significant pharmacological activities, particularly in modulating adrenergic receptors. For instance, studies have shown that certain imidazolidine derivatives can act as alpha-adrenoceptor stimulants, which may lead to hypotensive effects and bradycardia in animal models. In a comparative study involving clonidine and its derivatives, it was found that these compounds displayed comparable potencies in reducing mean arterial pressure and heart rate in normotensive rats . Such findings suggest the potential of imidazolidine derivatives in treating hypertension and related cardiovascular conditions.

Anticancer Properties

Imidazolidine derivatives have also been explored for their anticancer properties. Specifically, compounds such as imidazolidin-4-ones have been synthesized and tested for their efficacy against various human solid tumors. These derivatives have shown promising results in vitro, indicating a distinct metabolic pathway that does not lead to methemoglobinemia or hypoglycemia, which are common side effects associated with other chemotherapeutic agents . The unique structural characteristics of imidazolidines allow them to interact with biological targets effectively, making them candidates for further development as anticancer drugs.

Neurological Applications

The modulation of imidazoline receptors has opened avenues for developing treatments for neurological disorders. 2-Imidazolines are recognized as pharmacophores for various isoforms of adrenergic and imidazoline receptors, which are implicated in central nervous system (CNS) disorders such as hypertension and diabetes . The ability of these compounds to influence CNS activity makes them valuable in designing drugs targeting neurological pathways.

Anti-inflammatory Effects

Some studies have investigated the anti-inflammatory properties of imidazolidine derivatives. For instance, certain 4-thiazolidinone compounds have demonstrated significant anti-inflammatory activity comparable to established drugs like phenylbutazone . This suggests that imidazolidines could serve as lead compounds for developing new anti-inflammatory agents.

Insect Behavioral Modulation

Imidazolidine compounds have also been studied for their effects on insect behavior. Research has shown that specific octopamine agonists can inhibit calling behavior in the Indian meal moth (Plodia interpunctella), indicating potential applications in pest control . This highlights the compound's utility beyond human medicine into agricultural applications.

Case Studies

作用機序

イミダゾリジン-2-イリデン-o-トリルアミンの作用機序には、強力な求核剤として作用し、さまざまな金属イオンと安定な錯体を形成する能力が含まれます。この特性により、触媒における効果的な配位子となり、さまざまな化学変換を促進することができます。 関与する分子標的と経路には、遷移状態の安定化と、金属中心との配位による基質の活性化が含まれます .

類似化合物:

イミダゾリジン-2-オン: イミダゾリジン-2-イリデン基の代わりにカルボニル基を持つ構造的に類似した化合物です。

ベンゾイミダゾリジン-2-オン: 反応性と用途が類似した、ベンゼン縮合アナログです。

チアゾール-2-イリデン: 環構造に硫黄原子を持つ別のN-ヘテロ環状カルベンです。

独自性: イミダゾリジン-2-イリデン-o-トリルアミンは、その特定の置換パターンと、o-トリル基の存在によってユニークです。この基は、明確な立体および電子特性を与えます。 これらの特性は、その安定性と反応性を強化し、さまざまな化学用途における貴重な化合物となっています .

類似化合物との比較

Imidazolidin-2-one: A structurally similar compound with a carbonyl group instead of the imidazolidin-2-ylidene group.

Benzimidazolidin-2-one: A benzene-fused analogue with similar reactivity and applications.

Thiazol-2-ylidene: Another N-heterocyclic carbene with a sulfur atom in the ring structure.

Uniqueness: Imidazolidin-2-ylidene-o-tolyl-amine is unique due to its specific substitution pattern and the presence of the o-tolyl group, which imparts distinct steric and electronic properties. These properties enhance its stability and reactivity, making it a valuable compound in various chemical applications .

生物活性

Imidazolidine, 2-(2-methylphenylimino)- is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Imidazolidine, 2-(2-methylphenylimino)- has the molecular formula C10H13N3 and features an imidazolidine ring substituted with a 2-methylphenyl group. This structural configuration contributes to its unique biological activities.

The biological activity of imidazolidine derivatives often involves interaction with various biological targets, including enzymes and receptors. Key mechanisms include:

- DNA Interaction : Compounds with an imidazolidine core have been shown to stabilize DNA structures and regulate cell cycle progression. This is particularly relevant in cancer therapy, where such compounds can induce apoptosis in cancer cells while sparing normal cells .

- Antimicrobial Activity : Research indicates that certain imidazolidine derivatives exhibit significant antibacterial and antifungal properties. For instance, derivatives have been tested against common pathogens like Escherichia coli and Staphylococcus aureus, showing promising inhibition zones .

Biological Activity Data

The following table summarizes key findings related to the biological activity of imidazolidine, 2-(2-methylphenylimino)- and its derivatives:

Case Studies

- Anticancer Activity : A study explored the cytotoxic effects of new platinum(II) complexes derived from imidazolidine dioximes on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these complexes exhibited selective antiproliferative effects, demonstrating lower toxicity to healthy fibroblast cells compared to traditional chemotherapy agents like cisplatin .

- Inhibitory Effects on Insect Behavior : Another investigation focused on the impact of imidazolidine derivatives on the calling behavior of the Indian meal moth (Plodia interpunctella). The study identified several derivatives that significantly inhibited calling behavior at nanomolar concentrations, suggesting potential applications in pest control .

- Antimicrobial Efficacy : A series of imidazolidin-4-one derivatives were synthesized and tested for antimicrobial activity. Results showed effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

特性

CAS番号 |

36318-56-6 |

|---|---|

分子式 |

C10H13N3 |

分子量 |

175.23 g/mol |

IUPAC名 |

N-(2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C10H13N3/c1-8-4-2-3-5-9(8)13-10-11-6-7-12-10/h2-5H,6-7H2,1H3,(H2,11,12,13) |

InChIキー |

WLQWOUULTDRZTQ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC2=NCCN2 |

正規SMILES |

CC1=CC=CC=C1NC2=NCCN2 |

Key on ui other cas no. |

36318-56-6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。